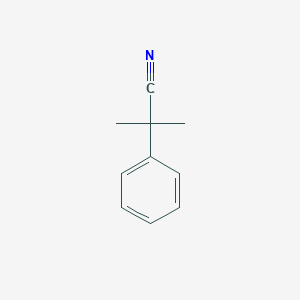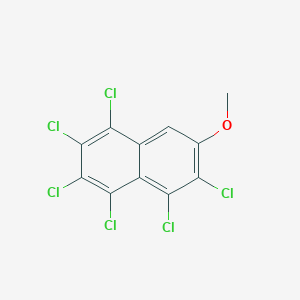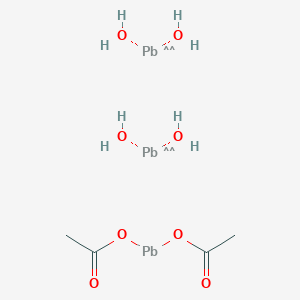
醋酸铅
描述
It is a white dense powder and is commonly referred to as lead tetraacetate. This compound is known for its use in various chemical reactions and industrial applications.
科学研究应用
Lead subacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology: This compound is used in certain biological assays and experiments to study the effects of lead on biological systems.
Medicine: While not commonly used in modern medicine, it has historical significance in the preparation of certain medicinal compounds.
Industry: Lead subacetate is used in the production of other lead-based compounds and materials.
作用机制
Target of Action
Lead subacetate primarily targets the central nervous system (CNS), blood, and kidneys . It interacts with these systems, causing various physiological changes and potential health risks.
Mode of Action
Lead subacetate interacts with its targets by inhibiting delta-aminolevulinic acid dehydratase, an enzyme vital in the biosynthesis of heme, a necessary cofactor of hemoglobin . This interaction results in changes in the body’s biochemical processes, leading to potential health risks.
Biochemical Pathways
The presence of lead subacetate affects various biochemical pathways. One of the key mechanisms behind its angiotoxic effect is the activation of mitogen-activated protein kinase signaling pathways, which triggers a cascade of reactions of pro-inflammatory protein synthesis, leading to an increase in vascular resistance and arterial pressure .
Pharmacokinetics
The pharmacokinetics of lead subacetate, including its absorption, distribution, metabolism, and excretion (ADME), are complex. The compound’s interaction with calcium along their dynamic trajectory may successfully explain counter-intuitive effects on systemic function and neural behavior .
Result of Action
The molecular and cellular effects of lead subacetate’s action include oxidative stress, dysfunction of the vascular endothelium, activation of free-radical processes, disruption of cellular bioenergetics, and decreased production of nitric oxide . These effects can lead to endothelial dysfunction, increased vascular tone, systemic vasoconstriction, intracellular inflammatory processes in the visceral organs, DNA damage, cell apoptosis, and persistent renal and hepatic dysfunction .
Action Environment
The action, efficacy, and stability of lead subacetate can be influenced by various environmental factors. For instance, the presence of other substances, such as cationic and anionic surfactants, can affect the reactivity of lead ions in solution . Additionally, the compound should be handled under inert gas and protected from moisture to maintain its stability .
生化分析
Biochemical Properties
Lead Subacetate is known to influence various morphological, physiological, and biochemical processes in organisms . It has been used as a clarifying agent in sugar analysis, where it interacts with sugars and other impurities to clarify the solution .
Cellular Effects
Lead Subacetate has toxic effects on the cardiovascular and nervous systems, as well as visceral organs . Experimental and clinical studies have shown that it plays a pathogenetic role in the dysfunction of the vascular endothelium, leading to the development of pathology of internal organs, especially the kidneys and liver .
Molecular Mechanism
Lead Subacetate exerts its effects at the molecular level by inducing the production of reactive oxygen species (ROS), which can cause harmful effects on vital constituents of cells: protein oxidation, lipid peroxidation, enzyme inactivation, or DNA damages .
Temporal Effects in Laboratory Settings
The effects of Lead Subacetate can change over time in laboratory settings. For example, prolonged exposure to small quantities of lead may accumulate and build up a toxic level in the tissue of exposed animals as their elimination rate is very slow .
Dosage Effects in Animal Models
The effects of Lead Subacetate vary with different dosages in animal models. For example, animal model studies of developmental lead exposure have shown that it can cause lasting dysfunction in the domains of attention, impulse control, and affect regulation .
Metabolic Pathways
Lead Subacetate is involved in various metabolic pathways. It has been known to disrupt oxidative metabolism by modulating the mitochondrial processes .
Transport and Distribution
Lead Subacetate is transported and distributed within cells and tissues. It is predominantly found inside the nuclear membranes and some is distributed in the cytoplasm under low-concentration exposure .
Subcellular Localization
The subcellular localization of Lead Subacetate is mainly in the nucleus of cells . This localization can have effects on its activity or function, influencing various cellular processes.
准备方法
Lead subacetate can be synthesized through the reaction of lead(II) acetate with acetic acid and water. The reaction conditions typically involve heating the mixture to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the product.
化学反应分析
Lead subacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: It can be reduced to lead(II) compounds using reducing agents.
Substitution: Lead subacetate can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Lead subacetate can be compared with other lead compounds such as:
Lead(II) acetate: Similar in structure but with fewer acetate groups.
Lead(IV) acetate: Contains lead in a higher oxidation state.
Lead(II) oxide: An inorganic compound with different chemical properties.
The uniqueness of lead, bis(acetato-kappaO)tetrahydroxytri- lies in its specific structure and reactivity, which make it suitable for particular chemical reactions and applications .
属性
CAS 编号 |
1335-32-6 |
|---|---|
分子式 |
C4H6O4Pb |
分子量 |
325 g/mol |
IUPAC 名称 |
diacetyloxylead |
InChI |
InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI 键 |
GUWSLQUAAYEZAF-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb] |
规范 SMILES |
CC(=O)O[Pb]OC(=O)C |
沸点 |
Decomposes at 200 °C |
颜色/形态 |
White, heavy powder |
熔点 |
75 °C |
Key on ui other cas no. |
1335-32-6 |
物理描述 |
Lead subacetate is a white dense powder. (NTP, 1992) White solid; [Merck Index] Very soluble in water; [[Ullmann] |
Pictograms |
Health Hazard; Environmental Hazard |
溶解度 |
Sol in water with alkaline reaction; on exposure to air absorbs carbon dioxide and becomes incompletely soluble Soluble in ethanol 6.25 g/100 mL water at 15 °C; 25 g/100 mL water at 100 °C |
同义词 |
lead acetate, basic lead subacetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lead subacetate?
A1: Lead subacetate, also known as lead(II) subacetate, has the molecular formula (Pb(CH_3COO)_2 \cdot 2Pb(OH)_2) and a molecular weight of 807.73 g/mol [].
Q2: Historically, what were the primary applications of lead subacetate?
A2: Despite its toxicity, the sweet taste of lead subacetate led to its historical use as a sugar substitute. It was also employed in medicine as Goulard's powder [].
Q3: How is lead subacetate used in chemical analysis?
A3: Lead subacetate is utilized in analytical chemistry for the precipitation of polysaccharides, pigments, and other interfering substances. One example is the determination of caffeine in instant tea, where lead subacetate removes polyphenols and pigments before spectrophotometric analysis []. It is also used for clarifying sugar solutions before polarimetric measurements [, ].
Q4: What are the limitations of using lead subacetate due to material compatibility?
A4: The use of lead subacetate is restricted due to its toxicity and environmental concerns. It can react with various substances, and its disposal requires careful handling [].
Q5: What are the known toxicological effects of lead subacetate?
A5: Lead subacetate is a known human toxin. Animal studies demonstrate its carcinogenicity, particularly inducing renal tumors in rodents after long-term exposure [, ]. It can also contribute to lung adenomas in mice [, ]. Occupational exposure to lead compounds, including lead subacetate, has been linked to increased risks of stomach, lung, and kidney cancer in humans [].
Q6: How does lead subacetate affect the nervous system?
A6: Lead subacetate exposure can cause acute lead encephalopathy, particularly in young individuals. Studies in rhesus monkeys demonstrate neurological symptoms like ataxia, nystagmus, weakness, and convulsions. Microscopically, it can lead to edema, granular precipitate accumulation in the brain's extracellular space, and axonal swelling [].
Q7: What are the effects of lead subacetate on the eyes?
A7: Research shows that lead poisoning in rabbits can lead to multifocal lesions in the retinal pigment epithelium. This includes lipofuscin accumulation, displacement of melanin granules, and macrophage migration, ultimately causing photoreceptor degeneration [].
Q8: How does lead subacetate interact with calcium acetate in biological systems?
A8: Studies in rats revealed that calcium acetate, while generally considered a lead toxicity antagonist, can increase the toxicity and renal carcinogenicity of lead subacetate when co-administered. This is despite calcium acetate decreasing lead accumulation in the kidneys, suggesting a more complex interaction [].
Q9: Does lead subacetate affect the immune system?
A9: While not directly addressed in the provided research, lead subacetate's impact on mast cell counts in cattle skin suggests a potential role in immune response modulation. Zebu cattle, known for their tick resistance, exhibited higher mast cell counts compared to the more susceptible taurine cattle. This difference suggests mast cells could contribute to host resistance against tick infestations [].
Q10: What are the alternatives to using lead subacetate in various applications?
A10: Alternatives to lead subacetate are crucial due to its toxicity. In sugar analysis, filtration methods are being explored as replacements for lead-based clarification techniques. These alternatives aim to provide accurate measurements while minimizing environmental impact and health risks [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


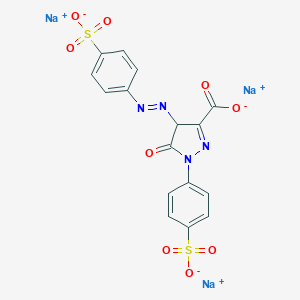
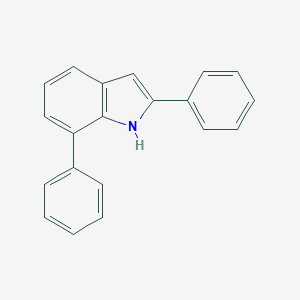
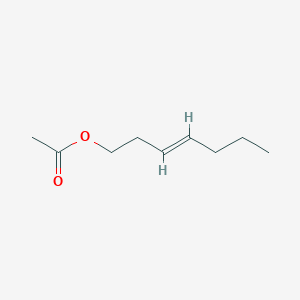
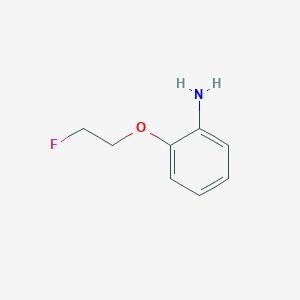
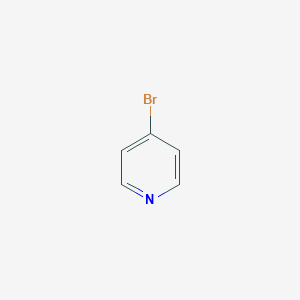
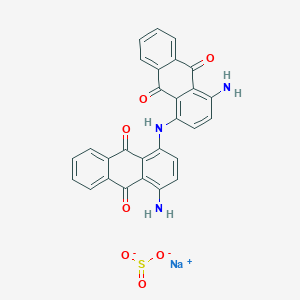
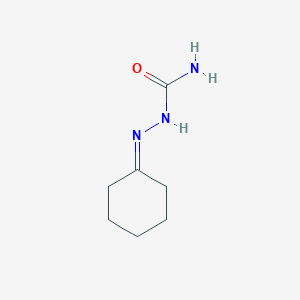
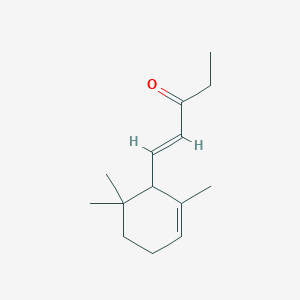
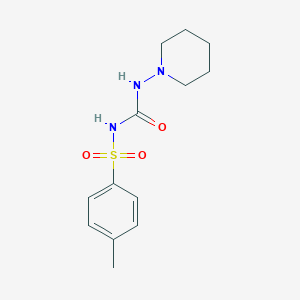

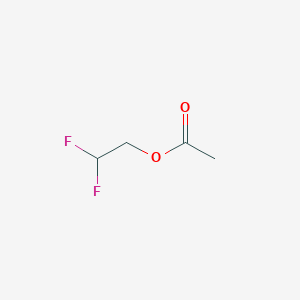
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
